molecular formula C10H11ClN2O5S B611262 2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride CAS No. 243966-09-8

2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride

Cat. No. B611262
M. Wt: 306.72
InChI Key: LQGCAMWQDSYOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is also known as TCS-401 or TCS401 . It belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: OC(=O)C(=O)NC1=C(C(O)=O)C2=C(CNCC2)S1 . The molecular weight is 306.73 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 306.73 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is used as a ligand to prepare copper (II)-organic coordination compounds .
    • Results or Outcomes : The outcome of this application would be the formation of a copper (II)-organic coordination compound. The properties of this compound would depend on the specific conditions of the reaction .
  • Scientific Field: Organic Synthesis

    • Application : This compound is used as a reactant to prepare pyrido [2′,1′:2,3]imidazo [4,5- c ]isoquinolines .
    • Method of Application : The compound is reacted with trimethylsilyl cyanide and phthalaldehyde .
    • Results or Outcomes : The outcome of this application would be the formation of pyrido [2′,1′:2,3]imidazo [4,5- c ]isoquinolines .
  • Scientific Field: Polymer Chemistry

    • Application : This compound is used as a reactant to synthesize organo-soluble and thermally stable poly (thiourea-amide-imide) polymers .
    • Method of Application : The specific methods of application or experimental procedures would depend on the specific synthesis being conducted. Generally, this would involve reacting the compound with other reactants under suitable conditions to form the polymer .
    • Results or Outcomes : The outcome of this application would be the formation of organo-soluble and thermally stable poly (thiourea-amide-imide) polymers .

Safety And Hazards

The safety information available indicates that this compound is potentially dangerous. It has been assigned the GHS07, GHS08, and GHS09 pictograms, indicating that it may be harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S.ClH/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8;/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGCAMWQDSYOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 3
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 4
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 5
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(Carboxycarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride

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